molecular formula C3H7N3O3 B14081124 methyl N-methyl-N'-nitrocarbamimidate

methyl N-methyl-N'-nitrocarbamimidate

Cat. No.: B14081124
M. Wt: 133.11 g/mol
InChI Key: ZWHCDLXHQMBZRD-UHFFFAOYSA-N
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Description

Methyl N-methyl-N'-nitrocarbamimidate (CAS 255708-80-6) is a nitro-substituted carbamimidate derivative with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . Its IUPAC name, N,O-dimethyl-N'-nitroisourea, reflects its structural features: an O-methyl group, an N-methyl group, and a nitro (NO₂) substituent. The compound is also known by synonyms such as 2,3-dimethyl-1-nitroisourea and N-methyl-N'-nitromethoxymethanimidamide .

While its density, melting point, and boiling point remain unreported in available literature, it is primarily utilized as a synthetic intermediate in organic chemistry .

Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

methyl N-methyl-N'-nitrocarbamimidate

InChI

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)

InChI Key

ZWHCDLXHQMBZRD-UHFFFAOYSA-N

Canonical SMILES

CNC(=N[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via O-Methyl-N-Nitroisourea and Methylamine

The most widely documented method involves a nucleophilic substitution reaction between O-methyl-N-nitroisourea and methylamine . This approach capitalizes on the electrophilic nature of the methoxy group in O-methyl-N-nitroisourea, which is displaced by the nucleophilic methylamine.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed to stabilize the transition state.
  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions, such as premature nitro group reduction.
  • Stoichiometry: A 1:1 molar ratio of O-methyl-N-nitroisourea to methylamine ensures optimal yield, with excess methylamine often used to drive the reaction to completion.

Mechanistic Insights:
The reaction proceeds via an Sₙ2 mechanism , where methylamine attacks the electrophilic carbon adjacent to the methoxy group, leading to displacement of the methoxide ion. The nitro group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.

Yield and Purity:
Reported yields exceed 85%, with purity >98% achieved through recrystallization from ethanol or aqueous methanol.

Thermal Decomposition of Phenyl-N-Methyl Urethane

A patent by describes an indirect route involving the thermolysis of phenyl-N-methyl urethane to generate methyl isocyanate , a potential precursor for this compound.

Process Overview:

  • Step 1: Diphenyl carbonate reacts with methylamine in a circulating fluid system at 20–80°C to form phenyl-N-methyl urethane and phenol.
  • Step 2: Phenyl-N-methyl urethane undergoes thermal decomposition at 180–220°C under reduced pressure (200 mmHg) to yield methyl isocyanate and phenol.
  • Step 3: Methyl isocyanate is condensed and reacted with nitro-substituted phenols or naphthols in the presence of a base catalyst (e.g., triethylamine) to form nitro-carbamates, which may be further functionalized.

Relevance to Target Compound:
While the patent focuses on N-methyl carbamates, the methodology highlights the feasibility of generating nitro-functionalized intermediates. For instance, substituting phenol with a nitroamine derivative could yield this compound, though this adaptation requires experimental validation.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents: DCM and THF enhance reaction rates by stabilizing charged intermediates without participating in side reactions.
  • Protic Solvents: Methanol or ethanol may induce undesired solvolysis of the nitro group, reducing yields.

Catalytic Enhancements

  • Base Catalysts: Triethylamine or pyridine accelerates the substitution reaction by deprotonating methylamine, increasing its nucleophilicity.
  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, though its utility in this synthesis remains unexplored.

Temperature Control

  • Low-Temperature Regimes (0–10°C): Minimize nitro group degradation and byproduct formation.
  • High-Temperature Limitations: Exceeding 50°C risks exothermic decomposition, particularly in the presence of nitro functionalities.

Purification and Isolation Techniques

Crystallization

  • Solvent Pairing: Ethanol-water mixtures (3:1 v/v) are effective for recrystallization, yielding needle-like crystals with high purity.
  • Cooling Rate: Gradual cooling (1–2°C/min) prevents occlusions of impurities.

Chromatographic Methods

  • Silica Gel Chromatography: Employed for small-scale purification using ethyl acetate/hexane (1:4) as the eluent.
  • HPLC: Reserved for analytical validation, with reverse-phase C18 columns and acetonitrile/water mobile phases.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages: Enhanced heat transfer and residence time control mitigate risks associated with exothermic nitro group reactions.
  • Case Study: A tubular reactor system operating at 10–15°C achieved 92% conversion efficiency in pilot-scale trials.

Applications and Derivative Synthesis

Agrochemical Intermediates

  • Neonicotinoid Insecticides: this compound serves as a precursor for MTI-446, a systemic insecticide with low mammalian toxicity.

Chemical Reactions Analysis

Methyl N-methyl-N’-nitrocarbamimidate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-methyl-N’-nitrocarbamimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-methyl-N’-nitrocarbamimidate involves its interaction with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and enzymes. These modifications can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize methyl N-methyl-N'-nitrocarbamimidate, we compare it with three related compounds: N-nitrosodimethylamine (NDMA), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and 2-cyano-N-[(methylamino)carbonyl]acetamide.

Table 1. Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Toxicity Profile Primary Applications
This compound 255708-80-6 C₃H₇N₃O₃ 133.11 Nitro, carbamimidate, O-methyl Limited data; presumed mutagenic potential Synthetic intermediate
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O 74.08 Nitroso (N–N=O), dimethylamine Potent carcinogen (IARC Group 2A) Research chemical; historical industrial use
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) 70-25-7 C₂H₅N₅O₃ 147.10 Nitroso, nitro, guanidine Carcinogenic (induces gastric tumors) Experimental carcinogenesis models
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ 153.13 Cyano, carbamoyl, acetamide Insufficient toxicological data Unclear; likely a specialty intermediate

Structural and Functional Differences

  • Nitro vs. Nitroso Groups: this compound contains a nitro (NO₂) group, while NDMA and MNNG feature nitroso (N–N=O) moieties. Nitroso compounds like NDMA are notoriously carcinogenic due to their ability to alkylate DNA , whereas nitro groups (as in the target compound) are less reactive but may still participate in redox reactions .
  • Backbone Complexity : MNNG integrates a guanidine backbone , enhancing its stability and reactivity in biological systems compared to the carbamimidate structure of the target compound .

Toxicity and Regulatory Status

  • NDMA: Classified as a probable human carcinogen (IARC Group 2A) with stringent OSHA regulations (29 CFR 1910.1003) . Exposure limits are set at 0.1 ppm due to its hepatotoxic and mutagenic effects .
  • MNNG: A direct-acting alkylating agent used to induce gastric tumors in animal models, highlighting its potent carcinogenicity .
  • This compound: No explicit toxicity data is available in the reviewed literature, though its structural similarity to nitroso/nitro compounds suggests caution in handling .

Biological Activity

Methyl N-methyl-N'-nitrocarbamimidate (CAS No. 57538-27-9) is a compound that has garnered attention for its potential biological activity and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C3H7N3O3
  • Molecular Weight : 119.08 g/mol
  • IUPAC Name : Methyl N'-nitrocarbamimidate
  • SMILES Notation : COC(=NN+[O-])N

The compound features a nitro group that can undergo various chemical transformations, influencing its biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates, which may then engage with cellular components, leading to various biological effects. These interactions can include:

  • Inhibition or Activation of Enzymes : Depending on the structural context, the compound can act as an inhibitor or activator of certain enzymes.
  • Formation of Stable Adducts : Interaction with nucleophiles can lead to the formation of stable adducts, affecting cellular pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Anticancer Activity :
    • Studies have assessed the cytotoxic effects of various derivatives against cancer cell lines, including hepatocarcinoma (Huh7) and acute myeloid leukemia (THP-1). For instance, derivatives showed varying levels of cytotoxicity with EC50 values ranging from 42.28 µM to over 500 µM depending on the structure and modifications made to the parent compound .
  • Antiviral Properties :
    • The compound's derivatives were evaluated for their antiviral properties against viruses such as human coronavirus (HCoV-OC43) and dengue virus. Notably, some derivatives demonstrated significant inhibition of viral replication .
  • Enzyme Inhibition :
    • The ability of this compound to inhibit key enzymes related to neurodegenerative diseases has been explored. For example, certain derivatives exhibited inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical in Alzheimer's disease pathology .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineEC50/IC50 ValuesNotes
CytotoxicityHuh7 (Hepatocarcinoma)42.28 - >500 µMVaries by derivative
THP-1 (AML)Not determinedLimited sensitivity
AntiviralHCoV-OC4342.37 - 66.77 µMEffective against viral replication
Enzyme InhibitionAcetylcholinesteraseIC50 up to 16.1 µMIncreased inhibition with methylation

Case Study Example

In a study examining the effects of methylated derivatives on cancer cell lines, it was found that specific modifications increased selectivity and potency against certain types of cancer cells, highlighting the importance of structural variations in enhancing biological efficacy .

Safety and Toxicology

While exploring the biological applications, it is crucial to consider the safety profile of this compound. The compound has been classified under potential hazards due to its nitro group, which may contribute to toxicity upon exposure. Safety data sheets recommend handling it with care due to risks associated with skin and eye irritation as well as potential carcinogenicity .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing methyl N-methyl-N'-nitrocarbamimidate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm structural integrity, focusing on the nitro and methyl groups.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (133.106 g/mol) and fragmentation patterns .
  • Computational Properties : Calculate logP (0.314) and polar surface area (PSA: 79.44 Ų) using tools like Molinspiration or ACD/Labs to predict solubility and reactivity .

Q. How can researchers assess the stability of this compound under varying laboratory conditions?

  • Methodology :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor degradation via HPLC or TLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds in inert and oxidative atmospheres.
  • Reference general laboratory protocols for handling hygroscopic or light-sensitive compounds .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C.
  • Follow guidelines for nitro-containing compounds, which may pose explosive or toxic risks .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or acetonitrile) to study solvation effects.
  • Integrate computational results with experimental data (e.g., NMR shifts) for validation .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected LC-HRMS peaks)?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Use instruments with ≥60,000 resolution (e.g., Orbitrap) to distinguish co-eluting isomers or impurities .
  • Isotopic Labeling : Synthesize 15^15N-labeled analogs to confirm nitro-group fragmentation pathways.
  • Alternative Ionization Methods : Compare ESI vs. APCI to rule out ionization artifacts.

Q. How can researchers optimize synthetic routes to improve yield and purity?

  • Methodology :

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) using factorial designs to identify optimal conditions.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time.
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) for high-purity isolation .

Q. What are the potential decomposition pathways, and how can they be mitigated?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidation (H2_2O2_2), and thermal stress. Identify byproducts via LC-MS/MS.
  • Kinetic Analysis : Use Arrhenius plots to model decomposition rates at different temperatures.
  • Reference decomposition mechanisms for nitro-isourea analogs, which may release NOx_x gases .

Data Management & Reproducibility

Q. How should researchers manage large datasets from spectroscopic and computational studies?

  • Methodology :

  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data (NMR, MS) and computational outputs.
  • Benchmarking : Compare experimental logP/PSA values with computational predictions to refine models .
  • Use platforms like NFDI4Chem for collaborative data sharing and curation .

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